molecular formula C6H6Cl2N2O2 B1424948 (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 1228551-78-7

(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1424948
CAS No.: 1228551-78-7
M. Wt: 209.03 g/mol
InChI Key: TWZKQIAHXWYVGH-UHFFFAOYSA-N
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Description

(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with chlorine atoms at the 4 and 5 positions, a methyl group at the 3 position, and an acetic acid moiety at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4,5-dichloro-3-methylpyrazole with a suitable acetic acid derivative. One common method includes the use of ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the desired acetic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Carboxylate derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their anti-inflammatory and analgesic properties. Research indicates that compounds derived from this pyrazole can inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for new therapeutic agents .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals , particularly herbicides and pesticides. The compound enhances the efficacy of these chemicals by improving their ability to target specific plant species while minimizing damage to crops. Studies have shown that formulations containing this compound can lead to improved crop yields and pest management .

Biochemical Research

This compound is also employed in biochemical studies focusing on enzyme inhibition . Researchers utilize it to explore metabolic pathways and identify potential therapeutic targets for various diseases. The ability of this compound to interact with specific enzymes makes it valuable for understanding complex biological processes .

Material Science

In material science, this compound is investigated for its potential to create new materials with tailored properties. Its derivatives can be incorporated into polymers to enhance their mechanical and thermal properties, making them suitable for industrial applications such as coatings and composites .

Analytical Chemistry

The compound finds application in analytical chemistry , where it is used in various techniques such as chromatography. It aids in the separation and identification of complex mixtures in research laboratories, contributing to advancements in chemical analysis methodologies .

Case Study 1: Pharmaceutical Applications

A study published by the American Chemical Society demonstrated the synthesis of a series of pyrazole derivatives based on this compound. These derivatives exhibited significant anti-inflammatory activity in vitro, suggesting their potential use as new anti-inflammatory drugs .

Case Study 2: Agricultural Efficacy

Research conducted on herbicides containing this compound showed a marked improvement in weed control compared to traditional herbicides. The study indicated that the compound's unique structure allows for selective targeting of problematic weed species without harming crops .

Comparison with Similar Compounds

    (4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: Lacks one chlorine atom compared to (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid.

    (3-Methyl-1H-pyrazol-1-yl)acetic acid: Lacks both chlorine atoms.

    (4,5-Dichloro-1H-pyrazol-1-yl)acetic acid: Lacks the methyl group at the 3 position.

Uniqueness: The presence of both chlorine atoms and the methyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. These structural features can enhance its biological activity and make it a valuable compound for various applications.

Biological Activity

(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid (DCMPA) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and analgesic effects, supported by case studies and research findings.

  • Chemical Formula : C₆H₆Cl₂N₂O₂
  • CAS Number : 1228551-78-7
  • Molecular Weight : 209.03 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

DCMPA has demonstrated notable antimicrobial properties in various studies. A study conducted by researchers evaluated several pyrazole derivatives, including DCMPA, against common pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined, with DCMPA showing effective inhibition against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of DCMPA

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00

The compound exhibited a significant reduction in biofilm formation, which is critical for the pathogenicity of these bacteria .

Anti-inflammatory Activity

DCMPA has been studied for its anti-inflammatory effects, particularly through its inhibition of cyclooxygenase enzymes (COX). In a comparative study of various pyrazole derivatives, DCMPA showed promising results in reducing inflammation in carrageenan-induced edema models.

Case Study: In Vivo Evaluation

In a study involving rats, DCMPA was administered to evaluate its anti-inflammatory potential. The results indicated a reduction in paw edema by approximately 45% compared to the control group. Histopathological analysis revealed minimal gastric irritation, suggesting a favorable safety profile for oral administration .

Analgesic Effects

The analgesic properties of DCMPA were assessed using the hot plate test in rodents. The compound demonstrated significant pain relief comparable to standard analgesics like ibuprofen.

Table 2: Analgesic Activity of DCMPA

TreatmentReaction Time (seconds)% Pain Relief
Control8.50
DCMPA (50 mg/kg)12.041
Ibuprofen (10 mg/kg)13.558

The biological activity of DCMPA is attributed to its ability to inhibit key enzymes involved in inflammatory pathways and microbial growth. Its structural features allow it to interact effectively with COX enzymes and bacterial cell membranes.

Properties

IUPAC Name

2-(4,5-dichloro-3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-3-5(7)6(8)10(9-3)2-4(11)12/h2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZKQIAHXWYVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241345
Record name 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228551-78-7
Record name 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228551-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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